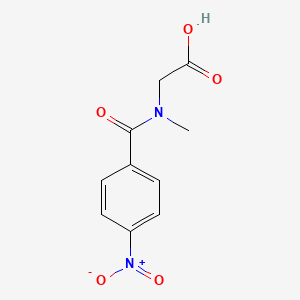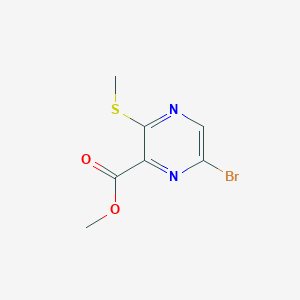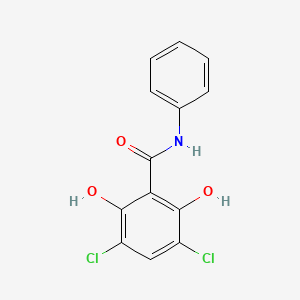
3,5-dichloro-2,6-dihydroxy-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2,6-dihydroxy-N-phenylbenzamide is an organic compound characterized by the presence of two chlorine atoms, two hydroxyl groups, and a phenyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2,6-dihydroxy-N-phenylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an aryl amine in the presence of a solvent such as dimethylformamide (DMF) and a base like pyridine. The reaction is carried out under a nitrogen atmosphere and heated to 60°C for about 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-2,6-dihydroxy-N-phenylbenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ, molecular oxygen, and iron (II) phthalocyanine as an electron-transfer mediator.
Reduction: Sodium borohydride (NaBH4) in a suitable solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2,6-dihydroxy-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-dichloro-2,6-dihydroxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3,5-Dichloro-2,6-dihydroxy-N-phenylbenzamide is unique due to the presence of both chlorine and hydroxyl groups on the benzamide core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H9Cl2NO3 |
|---|---|
Molekulargewicht |
298.12 g/mol |
IUPAC-Name |
3,5-dichloro-2,6-dihydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H9Cl2NO3/c14-8-6-9(15)12(18)10(11(8)17)13(19)16-7-4-2-1-3-5-7/h1-6,17-18H,(H,16,19) |
InChI-Schlüssel |
DXPPRMJLWPGFAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




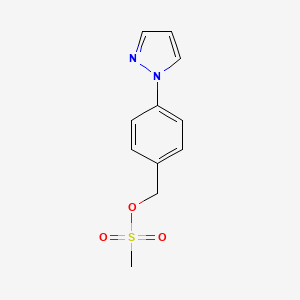

![Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)
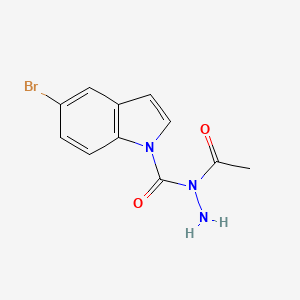
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)
